molecular formula C15H14Cl2N4O B2582784 (Z)-3-cyclopropyl-N'-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 634884-23-4

(Z)-3-cyclopropyl-N'-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No. B2582784
CAS RN: 634884-23-4
M. Wt: 337.2
InChI Key: WFSZTMVFRCSDQX-LSCVHKIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-cyclopropyl-N'-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C15H14Cl2N4O and its molecular weight is 337.2. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-cyclopropyl-N'-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-cyclopropyl-N'-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photosynthesis Research

This compound has been used to study the effects on photosynthesis in Euglena gracilis populations. When exposed to varying concentrations of a similar compound, 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), the chlorophyll content and light-driven O2 evolution were significantly affected, leading to insights into the adaptations of the photosynthetic machinery .

Neurotoxicity Studies

Researchers have investigated the neurotoxic potential of pyrazoline derivatives on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain of rainbow trout alevins. This is crucial for understanding the impact of such compounds on the nervous system and behavior of aquatic organisms .

Antiviral Activity

The antiviral properties of pyrazoline derivatives are of significant interest. Starting from related compounds, researchers have synthesized new derivatives to test against various viral infections, contributing to the development of potential antiviral drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-3-cyclopropyl-N'-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide involves the condensation of 3-cyclopropyl-1H-pyrazole-5-carbohydrazide with 1-(3,4-dichlorophenyl)ethanone in the presence of a suitable condensing agent to form the desired product. The reaction is carried out under reflux conditions in a suitable solvent.", "Starting Materials": [ "3-cyclopropyl-1H-pyrazole-5-carbohydrazide", "1-(3,4-dichlorophenyl)ethanone", "Condensing agent", "Solvent" ], "Reaction": [ "Step 1: Dissolve 3-cyclopropyl-1H-pyrazole-5-carbohydrazide (1.0 equiv.) and 1-(3,4-dichlorophenyl)ethanone (1.0 equiv.) in a suitable solvent (e.g. ethanol, methanol, or DMF) in a round-bottom flask.", "Step 2: Add a suitable condensing agent (e.g. EDCI, DCC, or HATU) to the reaction mixture and stir the mixture at room temperature for 30 minutes.", "Step 3: Heat the reaction mixture under reflux conditions for 12-24 hours.", "Step 4: Allow the reaction mixture to cool to room temperature and then filter the precipitated product.", "Step 5: Wash the product with a suitable solvent (e.g. ethanol or methanol) and dry it under vacuum to obtain the desired product, (Z)-3-cyclopropyl-N'-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide." ] }

CAS RN

634884-23-4

Product Name

(Z)-3-cyclopropyl-N'-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Molecular Formula

C15H14Cl2N4O

Molecular Weight

337.2

IUPAC Name

5-cyclopropyl-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H14Cl2N4O/c1-8(10-4-5-11(16)12(17)6-10)18-21-15(22)14-7-13(19-20-14)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,19,20)(H,21,22)/b18-8-

InChI Key

WFSZTMVFRCSDQX-LSCVHKIXSA-N

SMILES

CC(=NNC(=O)C1=NNC(=C1)C2CC2)C3=CC(=C(C=C3)Cl)Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.